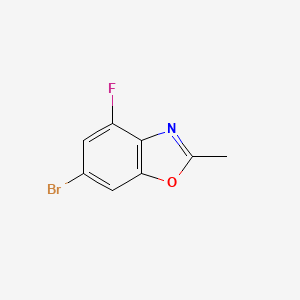
6-溴-4-氟-2-甲基苯并恶唑
描述
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is a heterocyclic compound with the molecular formula C8H5BrFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
科学研究应用
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
作用机制
Target of Action
Benzoxazole, 6-bromo-4-fluoro-2-methyl-, primarily targets various strains of bacteria and fungi . It has shown significant antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to inhibition of growth and proliferation of the microorganisms . The compound’s antimicrobial activity is comparable to ofloxacin and fluconazole .
Result of Action
The result of the action of Benzoxazole, 6-bromo-4-fluoro-2-methyl-, is the inhibition of growth and proliferation of the targeted microorganisms . This leads to its antimicrobial effects, making it a potential candidate for the development of new antimicrobial agents .
生化分析
Biochemical Properties
Benzoxazole, 6-bromo-4-fluoro-2-methyl-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with fungal enzymes, contributing to its antifungal activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity .
Cellular Effects
The effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, benzoxazole, 6-bromo-4-fluoro-2-methyl-, affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, benzoxazole, 6-bromo-4-fluoro-2-methyl-, exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects. Additionally, benzoxazole, 6-bromo-4-fluoro-2-methyl-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial and fungal growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
Benzoxazole, 6-bromo-4-fluoro-2-methyl-, is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which convert the compound into various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. The interaction of benzoxazole, 6-bromo-4-fluoro-2-methyl-, with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of benzoxazole, 6-bromo-4-fluoro-2-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of benzoxazole, 6-bromo-4-fluoro-2-methyl-, plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its molecular targets and exert its biological effects. For example, the accumulation of benzoxazole, 6-bromo-4-fluoro-2-methyl-, in the nucleus can enhance its ability to modulate gene expression and inhibit DNA replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method involves the use of 2-aminophenol and a brominated fluorinated benzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as metal catalysts or nanocatalysts can improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
相似化合物的比较
Similar Compounds
- 6-bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole
- 6-bromo-4-fluoro-2-methyl-1H-benzimidazole
- 6-bromo-4-fluoro-2-methyl-1H-benzothiazole
Uniqueness
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
属性
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIIBJDQDIQTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

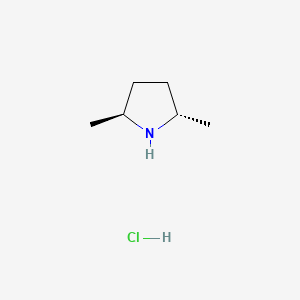
![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2516598.png)
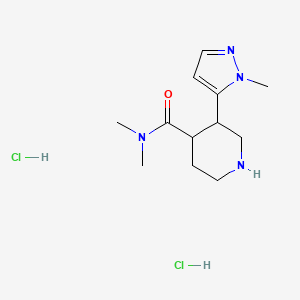
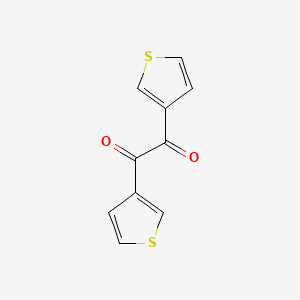
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)
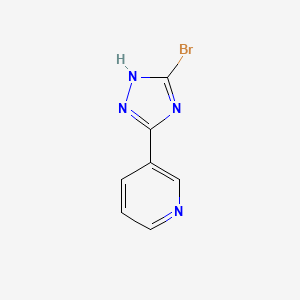
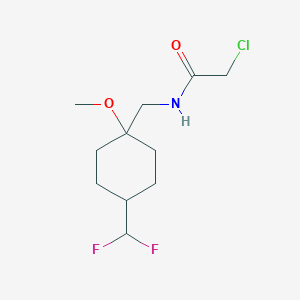
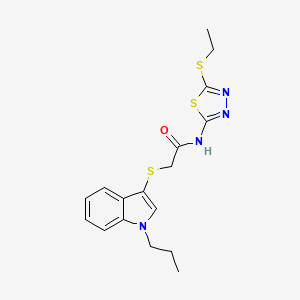
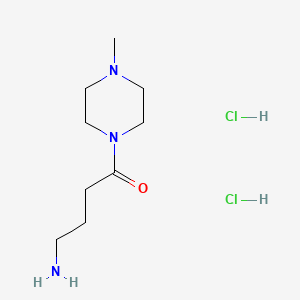
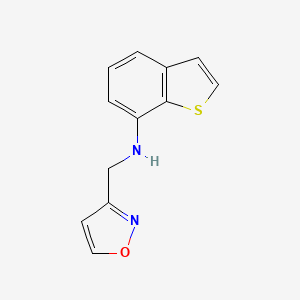
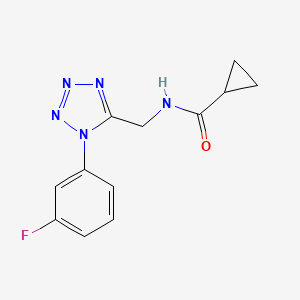
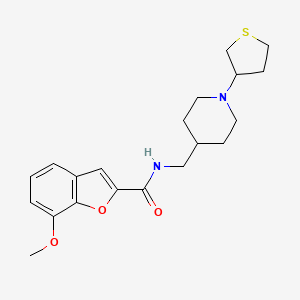
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
